molecular formula C15H13NOS B10802336 2-(4-Methylbenzylsulfanyl)benzoxazole

2-(4-Methylbenzylsulfanyl)benzoxazole

Cat. No.: B10802336
M. Wt: 255.3 g/mol
InChI Key: PYDREDJNJAZMOX-UHFFFAOYSA-N
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Description

2-(4-Methylbenzylsulfanyl)benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzylsulfanyl)benzoxazole typically involves the reaction of 2-aminophenol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting intermediate is then subjected to cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate the reaction under milder conditions and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzylsulfanyl)benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the 4-methylbenzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzoxazoline derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methylbenzylsulfanyl)benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzylsulfanyl)benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-Phenylbenzoxazole: A derivative with a phenyl group instead of the 4-methylbenzylsulfanyl group.

    2-(4-Chlorobenzylsulfanyl)benzoxazole: A similar compound with a chlorine substituent.

Uniqueness

2-(4-Methylbenzylsulfanyl)benzoxazole is unique due to the presence of the 4-methylbenzylsulfanyl group, which imparts distinct chemical and biological properties. This substituent enhances its potential as an antimicrobial and anticancer agent compared to other benzoxazole derivatives .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-11-6-8-12(9-7-11)10-18-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDREDJNJAZMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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